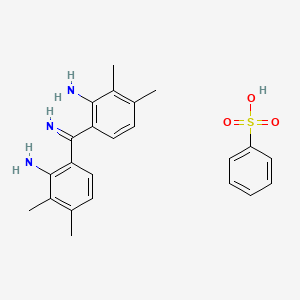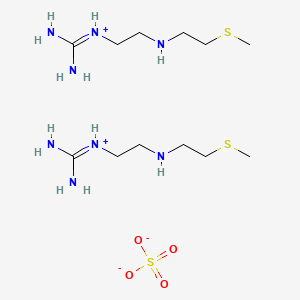
2-(2-Methylthioethylamino)ethylguanidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylthioethylamino)ethylguanidine sulfate is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes.
Vorbereitungsmethoden
The synthesis of 2-(2-Methylthioethylamino)ethylguanidine sulfate can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . The reaction conditions are mild, and the yields can be as high as 81% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Chemischer Reaktionen
2-(2-Methylthioethylamino)ethylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylthioethylamino)ethylguanidine sulfate has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in the study of biochemical processes involving guanidines.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-(2-Methylthioethylamino)ethylguanidine sulfate involves its interaction with molecular targets in the sympathetic nervous system. It acts by inhibiting the transmission in post-ganglionic adrenergic nerves, preventing the release of norepinephrine at nerve endings . This leads to a depletion of norepinephrine in peripheral sympathetic nerve terminals and tissues, resulting in its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylthioethylamino)ethylguanidine sulfate can be compared with other guanidine derivatives such as guanethidine and N-ethylguanidine sulfate. While guanethidine is primarily used as an antihypertensive agent, this compound has broader applications in medicinal chemistry and organic synthesis . The unique structural features of this compound, such as the presence of the methylthioethylamino group, contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
17719-22-1 |
|---|---|
Molekularformel |
C12H34N8O4S3 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
diaminomethylidene-[2-(2-methylsulfanylethylamino)ethyl]azanium;sulfate |
InChI |
InChI=1S/2C6H16N4S.H2O4S/c2*1-11-5-4-9-2-3-10-6(7)8;1-5(2,3)4/h2*9H,2-5H2,1H3,(H4,7,8,10);(H2,1,2,3,4) |
InChI-Schlüssel |
WICKHHQUSVFUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCNCC[NH+]=C(N)N.CSCCNCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



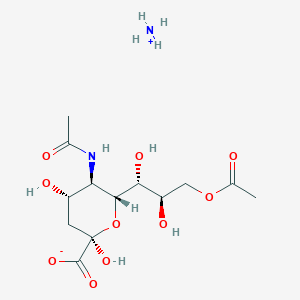
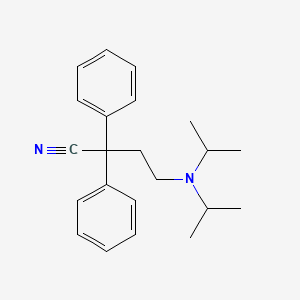
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
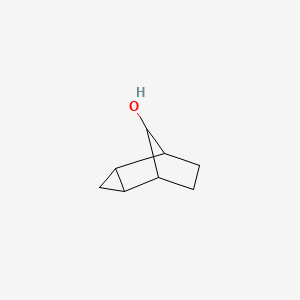
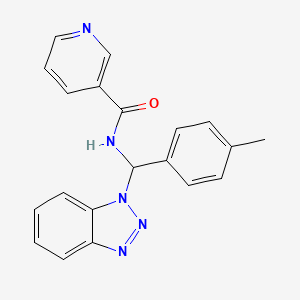

![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
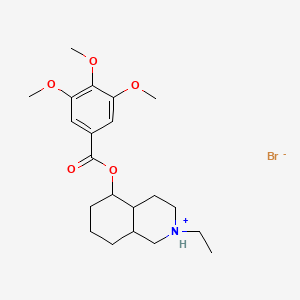
![2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13730830.png)
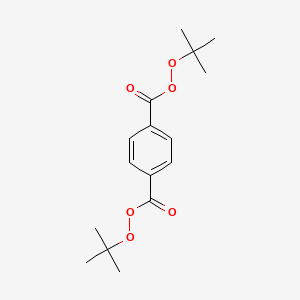
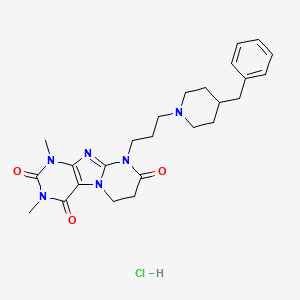
![2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730846.png)
